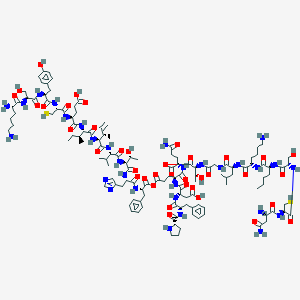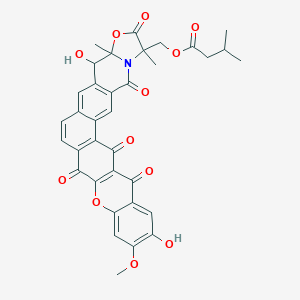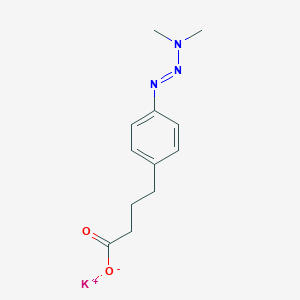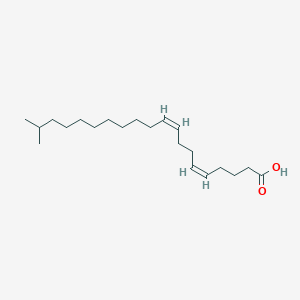
Ach-AS-receptor
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The acetylcholine receptor (AchR) is a protein that is found on the surface of cells in the nervous system and muscle tissue. The AchR is responsible for transmitting signals between neurons and muscle cells, which allows for movement and communication within the body. The AchR is a complex molecule that is made up of several subunits, each of which plays a different role in the receptor's function.
作用机制
The Ach-AS-receptor works by binding to the neurotransmitter acetylcholine, which is released by neurons in the nervous system. When acetylcholine binds to the Ach-AS-receptor, it causes a conformational change in the receptor that allows ions to flow through the membrane. This ion flow is what allows for the transmission of signals between neurons and muscle cells.
Biochemical and Physiological Effects:
The Ach-AS-receptor has a number of biochemical and physiological effects on the body. One of the most important effects is its role in muscle contraction. When acetylcholine binds to the Ach-AS-receptor on muscle cells, it triggers a series of events that ultimately lead to muscle contraction. The Ach-AS-receptor also plays a role in the regulation of heart rate and blood pressure.
实验室实验的优点和局限性
The Ach-AS-receptor is a valuable tool for researchers studying the nervous system and muscle tissue. It can be used to study the effects of different drugs and chemicals on these systems, and it can also be used to develop new therapies for diseases and disorders that affect these systems. However, there are limitations to using the Ach-AS-receptor in lab experiments, as it is a complex molecule that is difficult to manipulate and study.
未来方向
There are many future directions for research on the Ach-AS-receptor. One area of interest is the development of new drugs that target the Ach-AS-receptor for therapeutic purposes. Researchers are also interested in studying the structure and function of the Ach-AS-receptor in more detail, in order to better understand how it works and how it can be manipulated. Additionally, researchers are interested in studying the role of the Ach-AS-receptor in diseases and disorders of the nervous system and muscle tissue, in order to develop new treatments and therapies.
合成方法
The synthesis of the Ach-AS-receptor is a complex process that involves the production and assembly of several different subunits. The exact method of synthesis is not fully understood, but it is known that the subunits are produced in different locations within the cell and then transported to the cell surface where they are assembled into the final receptor.
科学研究应用
The Ach-AS-receptor has been the subject of extensive scientific research due to its importance in the nervous system and muscle tissue. Researchers have studied the structure and function of the Ach-AS-receptor in order to better understand how it works and how it can be manipulated for therapeutic purposes.
属性
CAS 编号 |
134152-16-2 |
|---|---|
产品名称 |
Ach-AS-receptor |
分子式 |
C124H188N30O38S2 |
分子量 |
2771.1 g/mol |
IUPAC 名称 |
(4S)-5-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[(4S)-5-[[(2S)-5-amino-1-[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]oxy-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-3-carboxy-2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoyl]oxy-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopent-4-en-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C124H188N30O38S2/c1-12-15-32-76(136-114(180)88(58-156)147-117(183)89(59-193)148-103(169)74(128)53-92(130)161)106(172)135-77(33-23-25-46-126)107(173)140-81(48-62(4)5)104(170)133-56-93(162)150-101(67(11)158)124(190)192-122(188)80(39-42-91(129)160)139-108(174)79(137-113(179)85(54-95(165)166)143-110(176)82(49-68-27-18-16-19-28-68)141-105(171)75-34-26-47-132-75)41-44-96(167)191-123(189)86(51-69-29-20-17-21-30-69)145-112(178)84(52-71-55-131-61-134-71)144-121(187)100(66(10)157)154-118(184)97(63(6)7)151-119(185)99(65(9)14-3)153-120(186)98(64(8)13-2)152-109(175)78(40-43-94(163)164)138-116(182)90(60-194)149-111(177)83(50-70-35-37-72(159)38-36-70)142-115(181)87(57-155)146-102(168)73(127)31-22-24-45-125/h14,16-21,27-30,35-38,55,61-67,71,73-90,97-101,132,155-159,193-194H,3,12-13,15,22-26,31-34,39-54,56-60,125-128H2,1-2,4-11H3,(H2,129,160)(H2,130,161)(H,133,170)(H,135,172)(H,136,180)(H,137,179)(H,138,182)(H,139,174)(H,140,173)(H,141,171)(H,142,181)(H,143,176)(H,144,187)(H,145,178)(H,146,168)(H,147,183)(H,148,169)(H,149,177)(H,150,162)(H,151,185)(H,152,175)(H,153,186)(H,154,184)(H,163,164)(H,165,166)/t64-,65-,66+,67+,71?,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,97-,98-,99-,100-,101-/m0/s1 |
InChI 键 |
UQWBHSWSLFYVPG-ZMGANZJUSA-N |
手性 SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)OC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2C=NC=N2)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)C=C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H]5CCCN5)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)N |
SMILES |
CCCCC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)O)C(=O)OC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)OC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2C=NC=N2)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C=C)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CCCCN)N)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CC(=O)N)N |
规范 SMILES |
CCCCC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)O)C(=O)OC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)OC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2C=NC=N2)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C=C)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CCCCN)N)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CC(=O)N)N |
同义词 |
acetylcholine receptor alpha-subunit (125-148) acetylcholine receptor alpha-subunit (Lys(125)-Thr(148)) ACH receptors alpha-subunit (125-148) ACH-AS-receptor receptor, acetylcholine, alpha-subunit (125-148) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238600.png)
![3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238603.png)
![6-[[14b-Formyl-9-(4-hydroxy-3,5-dimethoxybenzoyl)oxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B238609.png)


![N-[(3,4-dichlorophenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B238619.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B238621.png)


![2-[(5S,6R,7R,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B238635.png)
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-[(2S,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,5-dihydroxy-2-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B238641.png)

![N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B238658.png)